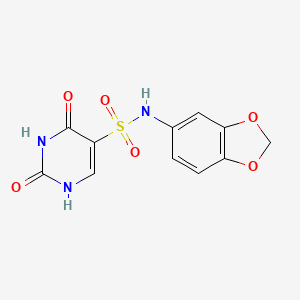

N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O6S/c15-10-9(4-12-11(16)13-10)21(17,18)14-6-1-2-7-8(3-6)20-5-19-7/h1-4,14H,5H2,(H2,12,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIRYIZMKZVRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CNC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51090800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

Construction of the Pyrimidine Ring: The pyrimidine ring is typically formed through a cyclization reaction involving urea and an appropriate diketone.

Introduction of Functional Groups: The hydroxy, oxo, and sulfonamide groups are introduced through subsequent functionalization reactions, such as oxidation, reduction, and sulfonation.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions using agents like sodium borohydride can convert oxo groups to hydroxy groups.

Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other substituents, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has a wide range of scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in tumor growth.

Biology: It is used in studies related to enzyme inhibition and protein interactions, providing insights into cellular processes and disease mechanisms.

Pharmacology: The compound’s pharmacokinetic and pharmacodynamic properties are studied to develop new therapeutic agents.

Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can disrupt key cellular pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Table 1. Molecular and Substituent Comparison of Sulfonamide Derivatives

*Calculated based on structural analysis.

Key Observations :

In contrast, the benzodioxol group in the target compound balances aromatic π-π interactions with moderate polarity from its ether oxygen atoms .

Electronic Effects : The electron-withdrawing chlorine in the 4-chlorophenylmethyl derivative may enhance electrophilic interactions in binding pockets compared to the electron-rich benzodioxol group .

Research Findings and Implications

While direct biological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

- Steric Effects : The bulky tert-butyl group in D698-0006 may hinder binding to sterically constrained active sites, whereas the planar benzodioxol group in the target compound could facilitate better fit in aromatic-rich environments .

- Metabolic Stability: Benzodioxol rings are known to resist oxidative metabolism compared to alkyl chains, suggesting improved metabolic stability for the target compound .

- Synthetic Accessibility : The availability of analogs like D698-0006 (68 mg) and D668-0205 (17 mg) in screening databases highlights their utility as intermediates for further derivatization .

Methodological Considerations

Structural studies of these compounds often employ X-ray crystallography using programs like SHELX for refinement and validation . Accurate nomenclature is critical, as seen in corrected literature addressing misnamed sulfonamide derivatives .

Biological Activity

Overview

N-(2H-1,3-benzodioxol-5-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzodioxole ring fused to a pyrimidine core and substituted with hydroxy, oxo, and sulfonamide groups, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of N-(2H-1,3-benzodioxol-5-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is C12H11N3O5S. Its structural features are pivotal in determining its biological properties.

| Feature | Description |

|---|---|

| Benzodioxole Ring | Enhances pharmacological properties |

| Pyrimidine Core | Central to its biological activity |

| Hydroxy Group | Increases solubility and reactivity |

| Oxo Group | Potential for further functionalization |

| Sulfonamide Group | Contributes to enzyme inhibition |

The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as an enzyme inhibitor , particularly affecting pathways crucial for cell proliferation and survival. The mechanism includes:

- Enzyme Inhibition : The compound binds to the active sites of enzymes involved in tumor growth and cellular signaling pathways.

- Disruption of Cellular Pathways : By inhibiting these enzymes, the compound can disrupt critical pathways such as those involved in DNA synthesis and repair.

- Induction of Apoptosis : The inhibition may lead to programmed cell death in cancerous cells.

Biological Activity

Research indicates that N-(2H-1,3-benzodioxol-5-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines by targeting specific oncogenic pathways. For instance, it has demonstrated efficacy against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Properties

Preliminary investigations suggest that the compound may possess antimicrobial activity against certain bacterial strains. This could be attributed to its ability to disrupt bacterial enzyme functions.

Anti-inflammatory Effects

The presence of the benzodioxole moiety is associated with anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

- Cancer Cell Line Study : In vitro studies using human breast cancer cell lines showed that treatment with N-(2H-1,3-benzodioxol-5-yL)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide resulted in a significant reduction in cell viability (p < 0.05) compared to control groups.

- Microbial Inhibition : A study on Staphylococcus aureus indicated that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting potential use as an antimicrobial agent.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of N-(2H-1,3-benzodioxol-5-yL)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide through structural modifications. The following findings highlight key aspects:

| Study Focus | Findings |

|---|---|

| Synthesis Optimization | Improved yields through novel synthetic routes |

| Biological Assays | Confirmed anticancer activity across multiple cell lines |

| Mechanistic Studies | Elucidated enzyme inhibition pathways |

Q & A

Q. How to ensure reproducibility in biological assays given batch-to-batch variability?

- Methodological Answer : Standardize synthesis protocols (e.g., strict control of reaction time and temperature). Characterize each batch with identical HPLC/HRMS parameters. Use internal controls (e.g., reference inhibitors) in every assay plate. Publish raw data and statistical code in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.